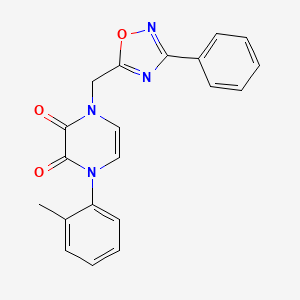
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its heterocyclic structure. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds, which can help infer some of the characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves condensation reactions, as seen in the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, where a condensation of diketones with amines is employed . Similarly, the synthesis of the compound of interest might involve a condensation step, possibly between a pyrazine dione and an oxadiazole derivative. The use of catalysts, such as MgCl2, can facilitate these reactions, as demonstrated in the one-pot synthesis of naphthalene-1,4-dione derivatives .
Molecular Structure Analysis
The determination of molecular structure, particularly for isomeric compounds, can be achieved through techniques such as 2D z-gradient selected 1H, 15N HMBC spectra, which help distinguish isomeric products by analyzing the interactions between different atoms within the molecule . This technique could potentially be applied to analyze the structure of the compound , ensuring the correct isomer has been synthesized.
Chemical Reactions Analysis
Heterocyclic compounds like the one described can undergo various chemical reactions. For instance, triazoles can be used as oxidizing agents to convert pyrazolines to pyrazoles . The compound of interest, with its oxadiazole and pyrazine moieties, may also participate in oxidation reactions or other transformations that are characteristic of these functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can significantly impact the compound's reactivity and interaction with biological targets, as seen in the antitumor activity of a pyrazolo[1,5-a]pyrimidine derivative . The compound "1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione" may exhibit unique properties due to the presence of the oxadiazole and pyrazine rings, which could affect its solubility, stability, and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds incorporating oxadiazole and pyrazine dione structures, similar to the compound , have been extensively studied. These compounds are synthesized through various chemical reactions, including condensation and cyclocondensation processes, and are characterized using spectral techniques. For instance, the synthesis of phthalazinone derivatives, including triazolyl, oxadiazolyl, and pyrazolyl derivatives, has been explored through reactions with different electrophilic reagents, highlighting the versatility of these compounds in chemical synthesis (Mahmoud et al., 2012).
Agricultural Applications
Some derivatives have been optimized for herbicidal activity against key annual grass weed species while maintaining selectivity in small grain cereal crops. The structural analysis of these compounds provides insights into their biological performance, influenced by factors such as adjuvant response and safener action (Muehlebach et al., 2009).
Antioxidant Properties
Research into pyrazolyl-phthalazine-dione derivatives (PPDs) showcases their synthesis via ionic liquid catalyzed one-pot multicomponent reactions and their potential antioxidant activities. The structural features and interactions within these compounds contribute to their biological activities, with some demonstrating significant antioxidative potential (Simijonović et al., 2018).
Antitumor Activities
The potential antitumor activities of certain derivatives have been identified, with some compounds showing marked inhibition against human lung adenocarcinoma and gastric cancer cell lines. This indicates the relevance of these compounds in the development of new anticancer therapies (Liu et al., 2020).
Environmental and Green Chemistry
In green chemistry, protocols for synthesizing complex heterocyclic compounds in water as a solvent have been developed. These methods emphasize atom economy, environmental benefits, and the absence of toxic solvents or conditions, aligning with the principles of sustainable chemical practices (Rajesh et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-14-7-5-6-10-16(14)24-12-11-23(19(25)20(24)26)13-17-21-18(22-27-17)15-8-3-2-4-9-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFDUSOTVUUYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)
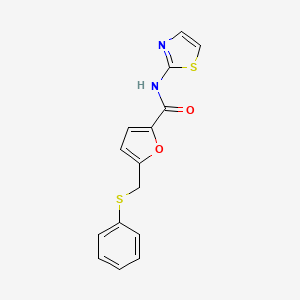
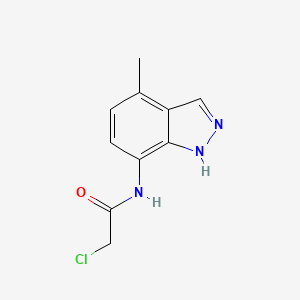
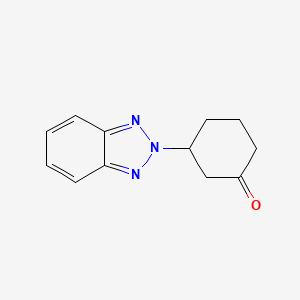
![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)
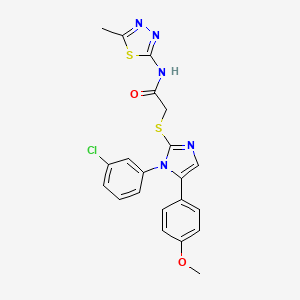
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)
![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)
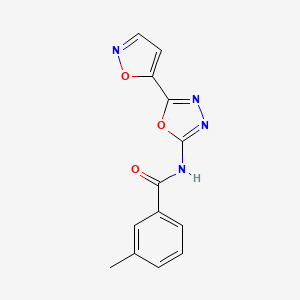
![2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2501750.png)
![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)
![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)